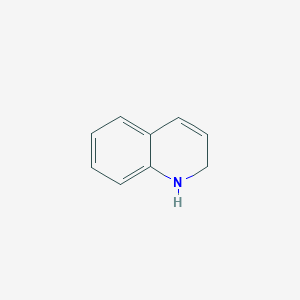

1,2-Dihydroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

29968-14-7 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1,2-dihydroquinoline |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2 |

InChI Key |

IRFSXVIRXMYULF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dihydroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing this compound derivatives, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in the selection and implementation of appropriate synthetic routes.

Core Synthetic Strategies

The synthesis of 1,2-dihydroquinolines has evolved from classical methods to highly efficient and selective modern catalytic systems. This section details some of the most prominent and recent approaches.

Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation

A powerful and atom-economical method for the synthesis of substituted 1,2-dihydroquinolines involves the gold(I)-catalyzed reaction of aromatic amines with alkynes.[1][2] This reaction proceeds via a tandem hydroamination-hydroarylation cascade, often facilitated by microwave irradiation to significantly reduce reaction times.[1]

Reaction Mechanism:

The proposed mechanism commences with the gold-catalyzed hydroamination of an alkyne with an arylamine to form an enamine or ketimine intermediate. This is followed by an intramolecular hydroarylation step, where the electron-rich aromatic ring attacks the gold-activated alkyne, leading to the formation of the this compound ring system.[1]

Quantitative Data:

The gold-catalyzed method demonstrates broad substrate scope with good to excellent yields, particularly under microwave-assisted conditions.

| Entry | Arylamine | Alkyne | Yield (%) | Reference |

| 1 | m-Anisidine | Phenylacetylene | 80 | [1] |

| 2 | p-Chloroaniline | Phenylacetylene | 71 | [1] |

| 3 | 2,6-Dimethylaniline | Phenylacetylene | 65 | [1] |

| 4 | Aniline (B41778) | 1-Hexyne | 75 | [1] |

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Synthesis

To a solution of the arylamine (0.5 mmol) and the alkyne (1.25 mmol) in acetonitrile (B52724) (1 mL) in a microwave tube is added the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 5 mol%) and an additive such as NH4PF6. The reaction mixture is then irradiated in a microwave reactor at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 10-70 minutes). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[1]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel approach for the synthesis of 1,2-dihydroquinolines utilizes a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[3] This method offers mild reaction conditions and is compatible with a variety of functional groups.

Reaction Mechanism:

The catalytic cycle is proposed to involve a [3+2] cycloaddition between the hydrazine (B178648) catalyst and the carbonyl group of the substrate, followed by a cycloreversion step that releases the dihydroquinoline product and regenerates the catalyst.[3]

Quantitative Data:

This method provides good to high yields for a range of substituted N-prenylated 2-aminobenzaldehydes.

| Entry | Substituent on Aryl Ring | N-Protecting Group | Yield (%) | Reference |

| 1 | H | Ts | 82 | [3] |

| 2 | 5-Me | Ts | 85 | [4] |

| 3 | 6-Me | Ts | 88 | [4] |

| 4 | 7-F | Ts | 78 | [4] |

| 5 | H | Boc | 64 | [3] |

Experimental Protocol: General Procedure for Hydrazine-Catalyzed RCCOM

A solution of the N-prenylated 2-aminobenzaldehyde (0.1 mmol) and the hydrazine catalyst (e.g., bis-trifluoroacetate salt of a bicyclic hydrazine, 10 mol%) in a suitable solvent (e.g., isopropanol) is heated in a sealed vial at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the this compound product.[3]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical route to complex molecules like tetrahydroquinolines, which can be precursors to 1,2-dihydroquinolines.[5][6] One such example is the Povarov reaction, which involves a three-component reaction of an arylamine, an aldehyde, and an activated alkene.

Experimental Workflow:

Quantitative Data for a Domino Povarov Reaction:

| Entry | Arylamine | Aldehyde | Activated Alkene | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | Methyl Propiolate | 75 | [7] |

| 2 | p-Toluidine | Benzaldehyde | Methyl Propiolate | 82 | [7] |

| 3 | Aniline | p-Chlorobenzaldehyde | Methyl Propiolate | 78 | [7] |

Experimental Protocol: General Procedure for Domino Povarov Reaction

A mixture of the arylamine (1 mmol), aldehyde (1 mmol), and activated alkene (e.g., methyl propiolate, 1.2 mmol) in a solvent such as ethanol (B145695) is treated with a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%). The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the polysubstituted tetrahydroquinoline.[7]

Modified Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted to yield 1,2-dihydroquinolines as intermediates or final products under modified conditions.[8][9] A notable modification involves the use of a silylating agent to improve yields and reduce the formation of byproducts.[10]

Experimental Protocol: Modified Skraup Synthesis using a Silylating Agent

In a pressure tube, a suspension of the aniline (1 equivalent) in a ketone (e.g., acetone) is treated with a catalyst (e.g., iodine) and a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide). The tube is sealed and heated to a high temperature (e.g., 125-135 °C) for an extended period (e.g., 48 hours). After cooling, the solvent is removed in vacuo, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the this compound.[10]

Applications in Drug Development and Signaling Pathways

This compound derivatives have shown promise in various therapeutic areas. Their biological activity is often linked to their ability to interact with specific cellular signaling pathways.

For instance, certain dihydroquinoline derivatives have been investigated as potential anticancer agents.[11] Their mechanism of action can involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[12] Dysregulation of kinase activity is a hallmark of many cancers.

Furthermore, derivatives of the related quinoline (B57606) scaffold have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and are often implicated in cancer and cardiovascular diseases.[13] The development of this compound-based compounds that can selectively target components of these pathways is an active area of research in drug discovery.

Conclusion

The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. Modern catalytic methods, including gold-catalyzed tandem reactions and hydrazine-catalyzed metathesis, offer significant advantages in terms of efficiency, selectivity, and substrate scope over traditional approaches. The continued development of novel synthetic strategies, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly fuel the discovery of new therapeutic agents based on this versatile scaffold. This guide provides a foundational understanding of the key synthetic methodologies and their practical application for researchers in both academic and industrial settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of substituted 1,2-dihydroquinolines and quinolines from aromatic amines and alkynes by gold(I)-catalyzed tandem hydroamination-hydroarylation under microwave-assisted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. US6093825A - Methods for preparation of 1,2-dihydroquinolines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

mechanism of 1,2-dihydroquinoline formation

An In-depth Technical Guide to the Mechanisms of 1,2-Dihydroquinoline Formation

Introduction

The this compound scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its synthesis and functionalization are of significant interest to researchers in organic chemistry and drug development. As a key intermediate, the this compound core provides a versatile platform for accessing fully aromatic quinolines or further reduced tetrahydroquinolines. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 1,2-dihydroquinolines, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams for clarity.

Reduction of Quinolines

One of the most direct methods for synthesizing 1,2-dihydroquinolines is through the partial reduction of the corresponding quinoline (B57606) ring. This transformation requires careful control of reagents and conditions to prevent over-reduction to the 1,2,3,4-tetrahydroquinoline.

Catalytic Reduction & Transfer Hydrogenation

Catalytic methods offer a highly efficient and selective route for the 1,2-reduction of quinolines. Various transition metal catalysts have been developed for this purpose, often utilizing a hydrogen source like ammonia (B1221849) borane (B79455) or employing transfer hydrogenation conditions.

A notable example involves a copper pincer complex that efficiently catalyzes the selective 1,2-reduction of quinolines using ammonia borane as the hydrogen source at room temperature[1]. Mechanistic studies, including poisoning experiments with mercury and 1,10-phenanthroline, indicate that the catalysis proceeds through a homogeneous pathway involving a molecular intermediate[1]. Similarly, gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of quinolines, where this compound is formed as a key intermediate before further reduction to 1,2,3,4-tetrahydroquinoline[2].

Data Presentation: Copper-Catalyzed 1,2-Reduction of Quinolines[1]

| Quinoline Substrate | Product (this compound) | Yield (%) |

| Quinoline | This compound | 81 |

| 6-Methylquinoline | 6-Methyl-1,2-dihydroquinoline | 85 |

| 6-Methoxyquinoline | 6-Methoxy-1,2-dihydroquinoline | 89 |

| 6-Chloroquinoline | 6-Chloro-1,2-dihydroquinoline | 83 |

| 8-Methylquinoline | 8-Methyl-1,2-dihydroquinoline | 71 |

Experimental Protocol: General Procedure for Copper-Catalyzed 1,2-Reduction[1]

In a nitrogen-filled glovebox, a screw-capped vial was charged with the copper precatalyst (0.01 mmol, 2.0 mol %), the quinoline substrate (0.5 mmol, 1.0 equiv), and NaOtBu (0.01 mmol, 2.0 mol %). Anhydrous THF (2 mL) was added, and the mixture was stirred for 5 minutes. Ammonia borane (1.0 mmol, 2.0 equiv) was then added, and the vial was sealed and stirred at room temperature for 12 hours. Upon completion, the reaction mixture was quenched with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.

Hydride Addition to Quinolinium Salts

Another established method involves the activation of the quinoline ring by N-alkylation or N-acylation to form a quinolinium salt. This electron-deficient intermediate readily undergoes nucleophilic attack by a hydride reagent, such as sodium borohydride, at the C2 position to yield the corresponding this compound[3].

Classic Name Reactions as Sources of 1,2-Dihydroquinolines

Several classic quinoline syntheses proceed through a this compound intermediate, which is subsequently oxidized in situ to the aromatic quinoline. By modifying reaction conditions or omitting the oxidizing agent, the dihydroquinoline intermediate can sometimes be isolated.

Skraup and Doebner-von Miller Reactions

The Skraup synthesis involves reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline[4][5]. The mechanism begins with the acid-catalyzed dehydration of glycerol to acrolein[6][7]. Aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting β-aminocarbonyl compound cyclizes via intramolecular electrophilic attack on the activated benzene (B151609) ring, followed by dehydration, to yield this compound[6][8]. In the final step, this intermediate is oxidized to quinoline[7].

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol[9][10]. The mechanism is also believed to proceed through conjugate addition, cyclization, and dehydration to form a this compound intermediate[11].

Data Presentation: Yields in Skraup-Type Syntheses

| Aniline Derivative | α,β-Unsaturated Precursor | Product | Yield (%) | Reference |

| Aniline | Glycerol | Quinoline | 84-91 | [4] |

| Aniline | Acrolein | This compound (intermediate) | Not Isolated | [8] |

Experimental Protocol: Skraup Synthesis of Quinoline[4]

Caution: This reaction is highly exothermic and can become violent if not controlled. In a 5-L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place 240 g of anhydrous glycerol and 100 g of boric acid. Heat the mixture to 130-140°C and slowly add 186 g of aniline, followed by 122 g of nitrobenzene. While stirring vigorously, slowly and carefully add 300 g of concentrated sulfuric acid through a dropping funnel. Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours. After the reaction is complete, allow the mixture to cool and dilute with water, then neutralize with a concentrated solution of sodium hydroxide (B78521) until strongly alkaline. The quinoline is then isolated by steam distillation.

Intramolecular Cyclization Reactions

Modern synthetic methods often rely on intramolecular cyclization of suitably functionalized aniline derivatives. These reactions can be catalyzed by various metals, providing access to substituted 1,2-dihydroquinolines under milder conditions than the classic name reactions.

Metal-Catalyzed Intramolecular Amination/Hydroarylation

Gold(I) and iron catalysts have been successfully employed to synthesize 4-substituted-1,2-dihydroquinolines through the intramolecular hydroarylation of N-protected-N-propargylanilines[12]. Similarly, iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols affords 1,2-dihydroquinolines in good yields under mild conditions[13].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound synthesis [organic-chemistry.org]

The Pharmacological Promise of 1,2-Dihydroquinoline Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core biological activities associated with this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [2] |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [2] | |

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [2] | |

| Quinoline-4-carboxylic acid derivative (Compound 3j) | MCF-7 (Breast Cancer) | >100 | [1] |

| Isoquinoline derivative (Compound 4i) | HeLa (Cervical Cancer) | - | [1] |

| Quinoline (B57606) derivative (Compound 5a) | HL-60 (Leukemia) | 19.88 ± 5.35 µg/mL | [3] |

| U937 (Lymphoma) | 43.95 ± 8.53 µg/mL | [3] | |

| Quinoline derivative (Compound 5g) | HL-60 (Leukemia) | - | [3] |

| U937 (Lymphoma) | - | [3] | |

| Quinoline-based dihydrazone (Compound 3b) | MCF-7 (Breast Cancer) | 7.016 | [3] |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 (Breast Cancer) | 7.05 | [3] |

| Tetrahydroquinoline derivative | HCT116 (Colon Carcinoma) | - | [4] |

| Quinoline derivative (Compound 15) | MCF-7 (Breast Cancer) | 15.16 | [4] |

| HepG-2 (Liver Cancer) | 18.74 | [4] | |

| A549 (Lung Cancer) | 18.68 | [4] | |

| Dehydroepiandrosterone analogue with triazole at C16 | MCF-7 (Breast Cancer) | 3.47 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8]

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)[7]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6][7]

-

Trypsin-EDTA

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[6][7]

Procedure:

-

Cell Seeding: Culture the selected cancer cell line in the appropriate medium. Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate the plate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions of the stock solution in a serum-free medium to achieve a range of final concentrations. A vehicle control (DMSO) should be included. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for 24, 48, or 72 hours.[7]

-

MTT Addition and Incubation: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 1-4 hours at 37°C in the dark.[3][6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to correct for background absorbance.[6][9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of these cellular processes.[10]

Figure 1: Inhibition of protein kinases by 1,2-dihydroquinolines.

Antimicrobial Activity

The this compound scaffold is also a key component in compounds exhibiting potent antimicrobial activity against a variety of bacterial and fungal strains, including drug-resistant pathogens.[11][12]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of several this compound derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound derivatives (19-24) | Mycobacterium smegmatis mc2 155 | 0.9 - 7.5 (IC50) | [11] |

| This compound carboxamide (35) | Mycobacterium tuberculosis H37Rv | 0.39 (IC50) | [11] |

| This compound carboxamide (36) | Mycobacterium tuberculosis H37Rv | 0.78 (IC50) | [11] |

| Rhodamine incorporated quinoline (32, 33) | F. oxysporum, A. niger, C. neoformans | 25 | [11] |

| A. flavus | 12.5 | [11] | |

| Rhodamine incorporated quinoline (34) | A. flavus, A. niger, C. neoformans | 25 | [11] |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [13] |

| VRE | 0.75 | [13] | |

| MRSE | 2.50 | [13] | |

| Quinolinequinone (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [12] |

| Quinolinequinone (QQ6) | Enterococcus faecalis | 4.88 | [12] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [14] |

| Mycobacterium tuberculosis H37Rv | 10 | [14] | |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic)

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium within the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum and a known antimicrobial agent), a negative control well (broth with inoculum and the solvent used to dissolve the test compound), and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of certain quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[13]

Figure 2: Workflow for MIC determination by broth microdilution.

Antioxidant Activity

Several this compound derivatives have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals.[16][17]

Quantitative Antioxidant Activity Data

The following table lists the IC50 values for the DPPH radical scavenging activity of some this compound derivatives.

| Compound/Derivative | IC50 (µg/mL) | Reference |

| Furo[2,3-f]quinolines (5a-5d) | Varies (concentration-dependent) | [18] |

| Phenyl quinoline derivative (PQ4Co) | 16.30 | [17] |

| Phenyl quinoline derivative (PQ5Cu) | 8.38 | [17] |

| Phenyl quinoline derivative (PQ7Fe) | 16.00 | [17] |

| 2-chloroquinoline-3-carbaldehyde (1g) | - (92.96% scavenging) | [16] |

| 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f) | - (84.65-85.75% scavenging) | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.[19]

Materials:

-

This compound derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 1 mmol/L solution of DPPH in methanol or ethanol.[18]

-

Reaction Mixture: Add a specific volume of the this compound derivative solution (at various concentrations) to an equal volume of the DPPH solution.[18]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18][19]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[18][19]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity

This compound derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[20][21]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.[22]

Materials:

-

This compound derivatives

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Griess Reagent System (containing sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride)[22]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative for a specific period. Then, stimulate the cells with LPS to induce nitric oxide production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add the components of the Griess Reagent to the supernatant. This will lead to a diazotization reaction.

-

Absorbance Measurement: Measure the absorbance of the resulting colored azo compound at approximately 540 nm using a microplate reader.[23]

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production is then calculated.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some dihydroquinoline derivatives are associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[20][21] Dihydroquercetin, a related dihydroflavonol, has been shown to activate the AMPK/Nrf2/HO-1 signaling pathway, which has anti-inflammatory effects.[24]

Figure 3: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Certain this compound derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[2][25] Their antioxidant and anti-inflammatory properties are thought to contribute significantly to their neuroprotective mechanisms.[25][26]

Quantitative Neuroprotective Activity Data

The neuroprotective activity of this compound derivatives is often evaluated in cell-based models of neuronal injury.

Note: Specific quantitative data for the neuroprotective effects of this compound derivatives were not extensively detailed in the provided search results. However, studies on compounds like 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown a reduction in histopathological changes in the brain and normalization of neurochemical markers in animal models of cerebral ischemia/reperfusion.[25][26]

Experimental Protocols for Neuroprotection Assays

Neuroprotective effects can be assessed using various in vitro and in vivo models. A common in vitro method involves inducing neuronal cell death and evaluating the protective effect of the test compound.

Example Protocol: Oxidative Stress-Induced Neuronal Cell Death Assay

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.

-

Compound Treatment: Pre-treat the cells with different concentrations of the this compound derivative.

-

Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Viability Assessment: After a set period, assess cell viability using methods like the MTT assay.

-

Data Analysis: Compare the viability of cells treated with the this compound derivative to that of untreated cells and cells exposed only to the oxidative stressor.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives are often linked to their ability to mitigate oxidative stress and inflammation, which are key contributors to neuronal damage.

Figure 4: Neuroprotective mechanism of 1,2-dihydroquinolines.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this chemical class. This guide provides a foundational repository of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the rational design and development of new this compound-based drugs with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways modulated by these compounds will be crucial in realizing their full therapeutic potential.

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.iau.ir [journals.iau.ir]

- 19. mdpi.com [mdpi.com]

- 20. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Griess Reagent System [promega.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,2-Dihydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of 1,2-dihydroquinolines. This class of heterocyclic compounds is a common scaffold in medicinal chemistry and drug development, making unambiguous characterization essential. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with data summaries and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,2-dihydroquinolines, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The dihydro aspect of the 1,2-dihydroquinoline ring introduces characteristic signals for the protons at the C2, C3, and C4 positions, distinguishing them from their aromatic quinoline (B57606) counterparts.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of the carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Skeleton

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| N-H | 3.5 - 5.5 | - | Broad singlet, position is concentration and solvent dependent. |

| C2-H | ~4.0 - 4.5 | ~45 - 55 | Methylene protons, may appear as a multiplet. |

| C3-H | ~2.5 - 3.0 | ~25 - 35 | Methylene protons, coupling with C2 and C4 protons. |

| C4-H | ~5.5 - 6.5 | ~120 - 130 | Olefinic proton, shows coupling to C3 protons. |

| Aromatic-H | 6.5 - 8.0 | 115 - 150 | Complex multiplet region, shifts depend on substitution pattern. |

| C4a | - | ~125 - 135 | Quaternary carbon. |

| C8a | - | ~140 - 150 | Quaternary carbon adjacent to nitrogen. |

Note: Chemical shifts are dependent on the solvent, concentration, and the nature of substituents on the ring system.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.[2][3]

Table 2: Common Fragmentation Patterns for 1,2-Dihydroquinolines

| Fragment | Description | Significance |

| [M]+• | Molecular Ion | Represents the molecular weight of the compound. For amines, this is typically an odd number if it contains an odd number of nitrogen atoms.[3] |

| [M-1]+ | Loss of a hydrogen radical | Common fragmentation for amines and adjacent to aromatic rings. |

| [M-15]+ | Loss of a methyl radical (•CH₃) | Indicates the presence of a methyl substituent. |

| [M-29]+ | Loss of an ethyl radical (•C₂H₅) | Indicates the presence of an ethyl substituent. |

| Retro-Diels-Alder | Cleavage of the dihydroquinoline ring | Can provide information about the substituents on the heterocyclic ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4][5]

Table 3: Characteristic IR Absorption Bands for 1,2-Dihydroquinolines

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Present in N-unsubstituted 1,2-dihydroquinolines.[5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the aromatic portion of the molecule.[6] |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the C2, C3, and any alkyl substituents.[6] |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Multiple bands are often observed.[6] |

| C=C Stretch (Olefinic) | 1620 - 1680 | Variable | From the C4=C4a double bond.[4] |

| C-N Stretch | 1250 - 1350 | Medium | |

| Aromatic C-H Bend | 675 - 900 | Strong | The pattern of these bands can indicate the substitution pattern on the aromatic ring.[6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Aromatic compounds like 1,2-dihydroquinolines exhibit characteristic absorption bands in the UV region.[7]

Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Dihydroquinoline Systems

| Electronic Transition | Typical λ_max (nm) | Notes |

| π → π | 200 - 280 | High intensity absorptions related to the aromatic system. |

| n → π | 280 - 400 | Lower intensity absorptions, can be sensitive to solvent polarity and substitution. |

Note: The exact λ_max values and molar absorptivities are highly dependent on the substitution pattern on the aromatic ring and the solvent used for analysis.[8]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Data Acquisition : Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[10][11] The solution should be free of any particulate matter; filter if necessary.[12] Avoid non-volatile buffers or salts.[13]

-

Injection : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[14] The mixture should be a fine, homogeneous powder.

-

Pellet Formation : Place the powdered mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[15][16] The pellet should be free of cracks and cloudiness.

-

Background Spectrum : Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric (CO₂, H₂O) or KBr-related absorptions.[14]

-

Sample Spectrum : Place the sample pellet in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5. A typical starting concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Cuvette : Use a quartz cuvette for analysis in the UV region (below 350 nm).

-

Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent to be used for the sample solution.

-

Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm). Identify the wavelength(s) of maximum absorbance (λ_max).

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound derivative.

Caption: Workflow for the spectroscopic characterization of 1,2-dihydroquinolines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. aai.solutions [aai.solutions]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 16. What Is Kbr Disc Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

A Technical Guide to the Historical Synthesis of 1,2-Dihydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest for over a century, with a rich history of named reactions and reduction methodologies. This technical guide provides an in-depth overview of the core historical methods for the synthesis of 1,2-dihydroquinolines, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in understanding and applying these foundational reactions.

Classical Condensation and Cyclization Reactions

The earliest approaches to the quinoline (B57606) core often involved harsh acidic conditions and produced quinolines as the final aromatic product. However, the intermediacy of 1,2-dihydroquinolines in these reactions is well-established, and in some cases, they can be isolated as the major product.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[1][2] It traditionally involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.[1] A closely related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] In both reactions, the initial steps lead to the formation of a this compound intermediate, which is then typically oxidized to the corresponding quinoline.[2][3]

The synthesis of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) from aniline and acetone (B3395972) is a classic example of a Doebner-von Miller type reaction where the dihydroquinoline is the desired product.[4]

Mechanism of the Doebner-von Miller Reaction for 2,2,4-Trimethyl-1,2-dihydroquinoline:

The reaction proceeds through the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). Aniline then undergoes a conjugate addition to mesityl oxide, followed by cyclization and dehydration to yield the this compound.

Caption: Mechanism of the Doebner-von Miller synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Quantitative Data for the Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline:

| Catalyst/Conditions | Aniline:Acetone Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Scandium triflate (0.05 mmol), CH3CN, Microwave | 1:600 | Room Temp. | 2-6 | 65 | [5] |

| Iodine | - | 145 | 48-72 | - | [5] |

Experimental Protocol: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

This protocol is a generalized procedure based on literature descriptions.

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a large excess of acetone.

-

Slowly add the acid catalyst to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for the desired reaction time, monitoring the progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.

Reduction of Quinolines

A more direct and often more selective method for the preparation of 1,2-dihydroquinolines is the partial reduction of the corresponding quinoline precursors. Various reducing agents and catalytic systems have been historically employed for this transformation.

Metal Hydride Reductions

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing the quinoline ring. The selectivity for this compound over the fully reduced 1,2,3,4-tetrahydroquinoline (B108954) can be controlled by the choice of reagent, solvent, and reaction conditions. The reduction of activated quinolinium salts often favors the formation of 1,2-dihydroquinolines.

Quantitative Data for the Reduction of Quinolines to 1,2-Dihydroquinolines:

| Quinoline Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| Quinolium salt | NaBH(CN) | - | N-alkoxycarbonyl-1,2-dihydroquinoline | 50-96 | [6] |

Experimental Protocol: Reduction of a Quinolinium Salt with Sodium Cyanoborohydride

This protocol is a generalized procedure based on literature descriptions.[6]

Materials:

-

Substituted quinoline

-

Alkyl chloroformate (e.g., ethyl chloroformate)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous solvent (e.g., THF or acetonitrile)

Procedure:

-

To a solution of the substituted quinoline in an anhydrous solvent, add the alkyl chloroformate at 0 °C to form the corresponding quinolinium salt in situ.

-

After stirring for a short period, add sodium cyanoborohydride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the N-alkoxycarbonyl-1,2-dihydroquinoline.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder alternative to metal hydrides for the selective reduction of quinolines. This method typically employs a transition metal catalyst and a hydrogen donor, such as formic acid or isopropanol.

Quantitative Data for Catalytic Transfer Hydrogenation of Quinolines:

| Quinoline Substrate | Catalyst | Hydrogen Donor | Conditions | Product | Yield (%) | Reference |

| Quinoline | Co(BF₄)₂·6H₂O / L1 | Formic Acid | Mild | 1,2,3,4-Tetrahydroquinoline | - | [7] |

| Quinolines | Dinuclear aluminum complex | H₃NBH₃ | Room Temp, C₆D₆ | 1,2-Dihydroquinolines | up to 94 | [8] |

Experimental Protocol: Cobalt-Catalyzed Transfer Hydrogenation of Quinoline

This protocol is a generalized procedure based on literature descriptions.[7]

Materials:

-

Substituted quinoline

-

Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O)

-

Tris(2-(diphenylphosphino)phenyl)phosphine (L1)

-

Formic acid

-

Solvent (e.g., THF)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the cobalt catalyst and the ligand in the solvent.

-

Add the substituted quinoline to the catalyst solution.

-

Add formic acid as the hydrogen donor.

-

Stir the reaction mixture at the appropriate temperature for the required time.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow Overview

The general workflow for the synthesis and isolation of 1,2-dihydroquinolines, whether through classical condensation or reduction methods, follows a similar pattern.

Caption: A generalized experimental workflow for the synthesis of 1,2-dihydroquinolines.

Conclusion

The historical methods for the synthesis of 1,2-dihydroquinolines, from the classical named reactions of Skraup and Doebner-von Miller to various reduction techniques, have laid a crucial foundation for the field of heterocyclic chemistry. While modern methods continue to be developed, a thorough understanding of these seminal syntheses, their mechanisms, and their practical execution remains indispensable for researchers in organic synthesis and drug development. The protocols and data presented in this guide are intended to serve as a valuable resource for the continued exploration and application of these important chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Industrial Relevance and Emerging Biomedical Potential of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), a versatile heterocyclic amine with significant industrial applications and burgeoning interest in the biomedical field. Primarily utilized as a potent antioxidant in the rubber and polymer industries, TMQ's unique chemical properties also underpin its emerging role in pharmacological research. This document details the synthesis, mechanism of action, and established industrial uses of TMQ, alongside an exploration of the biological activities and therapeutic potential of its derivatives. Quantitative data from performance studies are summarized, and detailed experimental protocols for both industrial and biomedical applications are provided. Visualizations of key chemical processes and biological pathways are included to facilitate a deeper understanding of this multifaceted compound.

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline, commonly known as TMQ, is a synthetic aromatic amine first recognized for its exceptional ability to inhibit oxidative degradation in organic materials.[1] Industrially, it is produced as a mixture of oligomers (dimers, trimers, and tetramers), a characteristic that enhances its stability and reduces its volatility, making it an ideal antioxidant for high-temperature applications.[1] While its primary role has been as a stabilizer in the manufacturing of tires, hoses, and other rubber products, recent scientific investigations have unveiled promising biological activities of TMQ derivatives, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] This guide aims to bridge the gap between the established industrial utility of TMQ and its nascent potential in drug discovery and development.

Chemical Properties and Synthesis

TMQ is a pale yellow to brownish crystalline solid with the chemical formula C₁₂H₁₅N. It is soluble in many organic solvents but has very low solubility in water. The commercial product, often referred to as "Antioxidant RD," is a polymerized form of TMQ.

Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N | |

| Molar Mass | 173.26 g/mol | |

| Appearance | Pale yellow to brownish crystalline solid | |

| Melting Point | 72-75 °C | |

| Boiling Point | 285-287 °C | |

| Solubility in Water | <1 mg/L | |

| Solubility in Organic Solvents | Soluble in acetone (B3395972), benzene, chloroform, and ethyl acetate |

Industrial Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The industrial production of TMQ is typically achieved through the acid-catalyzed condensation of aniline (B41778) with acetone or diacetone alcohol. This reaction is followed by a polymerization step, resulting in the characteristic oligomeric mixture of the commercial product.

-

Reaction Setup: Aniline and an excess of acetone (or diacetone alcohol) are charged into a reaction vessel equipped with a stirrer, heating mantle, and reflux condenser.

-

Catalyst Addition: An acid catalyst, such as hydrochloric acid or a solid acid catalyst, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (typically between 100-150°C) and stirred for several hours to facilitate the condensation reaction.

-

Neutralization and Washing: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium hydroxide (B78521) solution). The organic layer is then washed with water to remove any remaining salts and impurities.

-

Solvent Removal: The organic solvent (excess acetone) is removed by distillation.

-

Polymerization: The resulting crude TMQ monomer is then subjected to a controlled polymerization process, often by heating under vacuum, to produce the final oligomeric mixture.

-

Purification: The final product may be further purified by vacuum distillation or other techniques to achieve the desired oligomer distribution and purity.

References

The Pharmacological Landscape of Functionalized Quinolines: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse therapeutic potential of quinoline (B57606) derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental methodologies underpinning their evaluation.

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have given rise to a vast and diverse library of functionalized derivatives with a broad spectrum of pharmacological activities.[3][4][5] These compounds have demonstrated significant therapeutic potential across a range of diseases, including malaria, cancer, and various infectious diseases, leading to the development of numerous clinically approved drugs.[6][7][8] This technical guide provides a comprehensive overview of the pharmacological properties of functionalized quinolines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of Quinoline Derivatives

Functionalized quinolines represent a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[9][10][11] These include the inhibition of receptor tyrosine kinases (RTKs) such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][12] Additionally, some quinoline derivatives function as topoisomerase inhibitors, intercalate with DNA, or induce apoptosis through various signaling pathways.[9][10][13]

A number of quinoline-based drugs have been approved for cancer therapy, including cabozantinib, lenvatinib, and bosutinib, which target multiple tyrosine kinases.[3][8][14] The versatility of the quinoline scaffold allows for the design of compounds that can overcome drug resistance and offer improved therapeutic indices.[14]

Quantitative Data: Anticancer Activity of Functionalized Quinolines

The following table summarizes the in vitro cytotoxic activity of selected functionalized quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Cabozantinib | A549 (Lung) | 1.91 | c-Met/VEGFR2 inhibitor | [14] |

| Lenvatinib | K-562 (Leukemia) | 5.29 | Multi-kinase inhibitor | [14] |

| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | PI3K/Akt/mTOR pathway inhibitor | [14] |

| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR pathway inhibitor | [14] |

| Dimeric quinoline 28 | PA1 (Ovarian) | - | Cytotoxic | [9] |

| Dimeric quinoline 29 | MCF-7 (Breast) | - | Cytotoxic | [9] |

| Trimeric quinoline 30 | PA1 (Ovarian) | 50 | Cytotoxic | [9] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[14]

Antimalarial Activity of Quinoline Derivatives

Quinolines are historically significant and remain a crucial class of antimalarial agents.[15][16] The 4-aminoquinolines, such as chloroquine (B1663885), and the aminoalcohols, like quinine (B1679958) and mefloquine, have been mainstays in malaria treatment.[3] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[15] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based compounds and hybrids to overcome this challenge.[15][17]

Quantitative Data: Antimalarial Activity of Functionalized Quinolines

The following table presents the in vitro antimalarial activity of various quinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2) strains of P. falciparum, with activity expressed as IC50 values.

| Compound/Drug | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | - | - | [17] |

| Mefloquine | W2 | 0.0025-0.0030 | [7] |

| Quinoline-sulfonamide hybrid 41 | 3D7 | 0.05 | [17] |

| Quinoline-sulfonamide hybrid 41 | K1 | 0.41 | [17] |

| Quinoline-sulfonamide hybrid 42 | 3D7 | - | [17] |

| Quinoline-sulfonamide hybrid 42 | W2 | - | [17] |

| Quinoline-pyrimidine hybrid | - | 0.043 µg/mL | [17] |

| Amino-quinoline derivative 40a | Pf3D7 | 0.25 | [18] |

| Diethylamine side chain quinoline 1a | - | 2.2 | [18] |

| Dimethylamino group quinoline | - | 1.2 | [18] |

Antibacterial and Antifungal Activities of Quinoline Derivatives

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[4][19] The fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin, are a major class of synthetic broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[3] Research continues to explore novel quinoline derivatives to combat the growing threat of antibiotic resistance.[19][20]

Quantitative Data: Antimicrobial Activity of Functionalized Quinolines

The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various bacterial and fungal strains.

| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |

| Carbothioamide-based quinoline 27 | P. aeruginosa | - (Zone of inhibition = 20 mm) | [3] |

| Quinolone hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [21] |

| Quinoline derivative 2 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | - | [22] |

| Quinoline derivative 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 | [22] |

| Quinoline derivative 4 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 6.25 | [22] |

| Quinoline derivative 5 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 6.25 | [22] |

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses, dengue virus, and human immunodeficiency virus (HIV).[6][23][24] The mechanisms of antiviral action are diverse and can include inhibition of viral entry, replication, and other essential viral processes.[24] For example, chloroquine has been shown to interfere with the entry of some coronaviruses by affecting endosomal pH.[24]

Quantitative Data: Antiviral Activity of Functionalized Quinolines

The following table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of quinoline derivatives against various viruses.

| Compound/Drug | Virus | EC50/IC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | 0.12 - 12 | [24] |

| Hydroxychloroquine | HCoV-OC43 | 0.12 - 12 | [24] |

| Mefloquine | Zika Virus | - | [6] |

| Quinoline derivative 1ae | Influenza A Virus (IAV) | 1.87 | [25] |

| Quinoline derivative 1g | Respiratory Syncytial Virus (RSV) | - | [25] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of pharmacological data. The following sections outline general methodologies for key experiments cited in the evaluation of functionalized quinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The quinoline derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antimalarial Assay (P. falciparum)

The susceptibility of P. falciparum to antimalarial drugs is typically assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and hypoxanthine.

-

Drug Dilution: The quinoline derivative is serially diluted in a 96-well plate.

-

Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plate is incubated for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Conclusion

Functionalized quinolines continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse mechanisms of action and the adaptability of the quinoline scaffold for chemical modification make them a privileged structure in drug discovery.[3][26] The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers working to develop the next generation of quinoline-based therapeutics to address pressing global health challenges. Further exploration of structure-activity relationships, target identification, and innovative drug delivery strategies will undoubtedly unlock the full potential of this remarkable class of compounds.[27][28]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 15. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ymerdigital.com [ymerdigital.com]

- 17. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. malariaworld.org [malariaworld.org]

- 25. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. allsubjectjournal.com [allsubjectjournal.com]

The Pivotal Role of 1,2-Dihydroquinoline as a Reaction Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroquinoline, a partially saturated heterocyclic motif, represents a critical and often transient intermediate in a multitude of organic transformations. Its unique structural and electronic properties allow it to serve as a versatile precursor in the synthesis of a wide array of nitrogen-containing compounds, including quinolines and 1,2,3,4-tetrahydroquinolines, which are prevalent scaffolds in pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the role of this compound as a reaction intermediate, detailing its formation, characterization, and subsequent transformations. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Formation of this compound Intermediates

The generation of 1,2-dihydroquinolines can be achieved through various synthetic strategies, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the stability of the intermediate.

Catalytic Transfer Hydrogenation of Quinolines

A highly efficient method for the synthesis of 1,2-dihydroquinolines is the partial transfer hydrogenation of the corresponding quinoline (B57606) precursors.[1] This approach offers excellent control over chemoselectivity and regioselectivity, preventing over-reduction to the fully saturated tetrahydroquinoline. Cobalt-based catalytic systems, in particular, have demonstrated remarkable efficacy.[2]

Experimental Protocol: Cobalt-Catalyzed Partial Transfer Hydrogenation of Quinoline [2]

-

Materials: Quinoline, ammonia (B1221849) borane (B79455) (H₃N·BH₃), cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), (S)-2-(di-tert-butylphosphino)-2'-methoxy-1,1'-binaphthyl (ligand), and anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube is charged with the cobalt catalyst (1 mol%), the phosphine (B1218219) ligand (1.2 mol%), and THF (2 mL). The mixture is stirred for 10 minutes at room temperature.

-

Quinoline (0.5 mmol) and ammonia borane (0.55 mmol) are added to the reaction tube.

-

The tube is sealed and the reaction mixture is stirred at room temperature for the specified time.

-

Upon completion, the reaction is quenched with methanol (B129727) (1 mL) and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired this compound.

Table 1: Cobalt-Catalyzed Partial Transfer Hydrogenation of Various Quinolines [2]

| Entry | Substrate (Quinoline Derivative) | Product (this compound Derivative) | Time (h) | Yield (%) |

| 1 | Quinoline | This compound | 3 | 95 |

| 2 | 2-Methylquinoline | 2-Methyl-1,2-dihydroquinoline | 3 | 98 |

| 3 | 4-Methylquinoline | 4-Methyl-1,2-dihydroquinoline | 3 | 96 |

| 4 | 6-Methoxyquinoline | 6-Methoxy-1,2-dihydroquinoline | 4 | 92 |

| 5 | 7-Chloroquinoline | 7-Chloro-1,2-dihydroquinoline | 5 | 89 |

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts have emerged as powerful tools for the synthesis of substituted 1,2-dihydroquinolines through the intramolecular hydroarylation of N-propargylanilines.[3] This method provides access to a diverse range of 4-substituted 1,2-dihydroquinolines.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of 4-Phenyl-1,2-dihydroquinoline [3]

-

Materials: N-(3-phenylprop-2-yn-1-yl)aniline, [Au(IPr)]Cl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), AgOTf, and 1,2-dichloroethane (B1671644) (DCE).

-